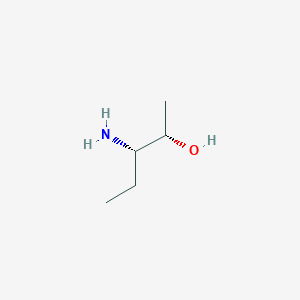

(2S,3S)-3-aminopentan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H13NO |

|---|---|

Molecular Weight |

103.16 g/mol |

IUPAC Name |

(2S,3S)-3-aminopentan-2-ol |

InChI |

InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m0/s1 |

InChI Key |

BKFGLDUWYUYHRF-WHFBIAKZSA-N |

Isomeric SMILES |

CC[C@@H]([C@H](C)O)N |

Canonical SMILES |

CCC(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (2S,3S)-3-Aminopentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of the chiral amino alcohol, (2S,3S)-3-aminopentan-2-ol. Due to the specificity of this stereoisomer, publicly available experimental data is limited. This document compiles available computed data and provides context within the broader class of amino alcohols.

Core Chemical Properties

This compound is an organic compound containing both an amine and a hydroxyl functional group. Its specific stereochemistry is defined by the (2S,3S) configuration at its two chiral centers.

Table 1: Summary of Chemical and Physical Properties for this compound

| Property | Value | Source |

| IUPAC Name | (2S,3S)-2-aminopentan-3-ol | Smolecule[1] |

| CAS Number | 180187-00-2 | Smolecule[1] |

| Molecular Formula | C5H13NO | PubChem[2], Smolecule[1] |

| Molecular Weight | 103.16 g/mol | PubChem[2], Smolecule[1] |

| Canonical SMILES | CCC(C(C)N)O | Smolecule[1] |

| Isomeric SMILES | CC--INVALID-LINK--N">C@@HO | Smolecule[1] |

| InChI Key | JPGZDACJIPHKML-WHFBIAKZSA-N | Smolecule[1] |

| Hydrogen Bond Donor Count | 2 | Smolecule[1] |

| Hydrogen Bond Acceptor Count | 2 | Smolecule[1] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[2] |

| XLogP3-AA (Computed) | 0.3 | PubChem[2] |

Note: Much of the available data is computed and has not been experimentally verified in published literature.

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. However, the stereoselective synthesis of vicinal amino alcohols is a well-established field in organic chemistry. General approaches that could be adapted for the synthesis of this specific stereoisomer include:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.

-

Asymmetric Aminohydroxylation: The direct conversion of an alkene to a vicinal amino alcohol using a chiral catalyst.

-

Stereoselective Reduction of α-Amino Ketones: The reduction of a ketone precursor with a chiral reducing agent to set the stereochemistry of the alcohol.

-

Ring-opening of Chiral Epoxides: The use of an amine to open a chiral epoxide, establishing the vicinal amino alcohol moiety.

A general workflow for a potential synthetic approach is outlined below.

Logical Relationship: General Synthetic Strategy

References

(2S,3S)-3-aminopentan-2-ol CAS number and identifiers

This guide provides a comprehensive overview of the chemical identifiers for (2S,3S)-3-aminopentan-2-ol. Due to the limited availability of specific experimental and biological data for this stereoisomer in publicly accessible literature, this document also presents general methodologies for the synthesis and potential biological activities associated with the broader class of β-amino alcohols. This information is intended for researchers, scientists, and professionals in drug development.

Core Identifiers and Physicochemical Properties

This compound, also recognized by its IUPAC name (2S,3S)-2-aminopentan-3-ol, is a specific stereoisomer of the amino alcohol 3-aminopentan-2-ol. The precise arrangement of its functional groups in three-dimensional space is defined by the (2S,3S) designation. The following table summarizes its key identifiers and computed physicochemical properties.

| Identifier Type | Value |

| CAS Number | 180187-00-2 |

| PubChem CID | 10080347 |

| IUPAC Name | (2S,3S)-2-aminopentan-3-ol |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

| InChI | InChI=1S/C5H13NO/c1-3-5(7)4(2)6/h4-5,7H,3,6H2,1-2H3/t4-,5-/m0/s1 |

| InChIKey | JPGZDACJIPHKML-WHFBIAKZSA-N |

| Canonical SMILES | CC--INVALID-LINK--N">C@@HO |

General Synthesis of β-Amino Alcohols

The general workflow for this synthesis is depicted in the diagram below. The reaction typically proceeds by the attack of an amine on one of the carbon atoms of the epoxide ring, leading to the formation of the corresponding β-amino alcohol. The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of reactants, catalysts, and reaction conditions.

Caption: General workflow for the synthesis of β-amino alcohols.

Potential Biological Activities of Amino Alcohols

The amino alcohol functional group is a key pharmacophore in a wide range of biologically active compounds. While the specific biological activity of this compound is not documented in the provided search results, the broader class of amino alcohols has been shown to exhibit a variety of therapeutic effects. This suggests potential areas of investigation for novel amino alcohol-containing compounds.

The potential biological activities of this chemical class are diverse and include:

-

Antimicrobial and Antifungal Activity: Certain amino alcohols have demonstrated inhibitory effects against various strains of bacteria and fungi.[2]

-

Antimalarial Properties: The amino alcohol moiety is a critical feature in several antimalarial drugs.[3]

-

Anti-inflammatory Effects: Some β-amino alcohol derivatives have been identified as inhibitors of the Toll-Like Receptor 4 (TLR4) mediated inflammatory response, indicating potential for development as anti-sepsis therapeutics.[4]

-

Cardiovascular and CNS Applications: The amino alcohol structure is present in many pharmaceuticals, including beta-blockers used for hypertension and other cardiovascular conditions, as well as drugs targeting the central nervous system.[5]

The logical relationship of these potential therapeutic areas is illustrated in the following diagram.

Caption: Potential therapeutic applications of the amino alcohol class of compounds.

Conclusion

This compound is a distinct chemical entity with well-defined identifiers. While specific experimental data on its synthesis and biological function are not widely published, its structural classification as a β-amino alcohol places it within a class of compounds of significant interest to the pharmaceutical and life sciences industries. The general synthetic routes and broad spectrum of biological activities associated with amino alcohols provide a valuable framework for future research and development involving this and related molecules. Further investigation is warranted to elucidate the specific properties and potential applications of the (2S,3S) stereoisomer.

References

- 1. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights [mdpi.com]

- 2. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Spectroscopic Analysis of aminopentan-2-ol Stereoisomers: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of 3-aminopentan-2-ol, with a specific focus on the (2S,3S) stereoisomer. However, a comprehensive search of publicly available scientific databases reveals a significant lack of detailed experimental spectroscopic data for this specific compound. To provide a valuable resource, this document presents available data for a closely related stereoisomer, (2R,3R)-3-aminopentan-2-ol, as a representative example. The methodologies and interpretation principles outlined herein are directly applicable to the structural elucidation of (2S,3S)-3-aminopentan-2-ol, should the data become available.

Structural Elucidation Workflow

The confirmation of the chemical structure of a small organic molecule like 3-aminopentan-2-ol relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, as illustrated in the workflow below.

Caption: Workflow for the structural elucidation of 3-aminopentan-2-ol.

Spectroscopic Data Summary: (2R,3R)-3-aminopentan-2-ol

Due to the absence of published data for the (2S,3S) isomer, the following table summarizes the available ¹³C NMR data for (2R,3R)-3-aminopentan-2-ol. This data is provided for illustrative purposes.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 | 10.4 |

| C2 | 69.8 |

| C3 | 59.9 |

| C4 | 25.5 |

| C5 | 15.6 |

Data sourced from SpectraBase.[1]

General Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aminopentanol compounds. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, including connectivity and stereochemistry.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the solubility of the analyte.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, two-dimensional NMR experiments can be performed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) and chemical ionization (CI) are common soft ionization methods suitable for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

This guide provides a framework for the spectroscopic analysis of this compound. While specific data for this isomer is currently unavailable in the public domain, the outlined protocols and the data from its stereoisomer offer a solid foundation for researchers in the field.

References

The Biological Frontier of Aminopentanol Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopentanol derivatives, a class of organic compounds characterized by a five-carbon chain containing both an amino and a hydroxyl group, are emerging as a versatile scaffold in medicinal chemistry and drug discovery. Their structural simplicity, coupled with the ability for diverse functionalization at both the amino and hydroxyl moieties, allows for the generation of a wide array of molecules with varied physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the biological activities of aminopentanol derivatives, focusing on their potential as therapeutic agents. We will delve into their reported anticancer, antimicrobial, and antiviral properties, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Anticancer Activity

Several studies have highlighted the potential of amino alcohol derivatives as anticancer agents. While specific data for a wide range of aminopentanol derivatives is still emerging, related structures have shown promising results in various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of aminopentanol derivatives and related amino alcohols is typically evaluated by their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric. The following table summarizes representative IC50 values for amino alcohol derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| N-Aryl-5-amino-1-pentanol Analogues | Leukemia (K-562) | 18.22 | Doxorubicin | < 10 |

| Melanoma (MDA-MB-435) | 15.43 | Doxorubicin | < 10 | |

| Breast Cancer (T-47D) | 34.27 | Doxorubicin | < 10 | |

| Colon Cancer (HCT-15) | 39.77 | Doxorubicin | < 10 | |

| Amino Chalcone Derivatives | Gastric Cancer (MGC-803) | 1.52 | 5-Fluorouracil | 5.0 |

| Colon Cancer (HCT-116) | 1.83 | 5-Fluorouracil | 4.5 | |

| Breast Cancer (MCF-7) | 2.54 | 5-Fluorouracil | 3.2 |

Note: The data presented for N-Aryl-5-amino-1-pentanol Analogues are representative values for this class of compounds based on available literature on similar structures. Specific values can vary based on the exact molecular structure.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Complete cell culture medium

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the aminopentanol derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway: Induction of Apoptosis

Aminopentanol derivatives are hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.

Caption: Intrinsic apoptosis pathway induced by aminopentanol derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Aminopentanol derivatives, particularly those with lipophilic modifications, have shown potential as antimicrobial agents. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The table below presents representative MIC values for aminopentanol-based Schiff base derivatives against common bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |

| Aminopentanol Schiff Bases | Staphylococcus aureus | 15.62 | Ciprofloxacin | 1.0 |

| Escherichia coli | 31.25 | Ciprofloxacin | 0.5 | |

| Pseudomonas aeruginosa | 62.5 | Ciprofloxacin | 1.0 | |

| Candida albicans | 15.62 | Fluconazole | 2.0 |

Note: The data presented are representative values for this class of compounds based on available literature on similar structures. Specific values can vary based on the exact molecular structure.[1]

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Aminopentanol derivatives

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the aminopentanol derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanism of Action: Membrane Disruption

The antimicrobial activity of many aminopentanol derivatives is linked to their ability to disrupt the integrity of the microbial cell membrane. The cationic amino group interacts with the negatively charged components of the bacterial membrane, while the lipophilic parts of the molecule insert into the lipid bilayer, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[2][3]

Caption: Mechanism of antimicrobial action via membrane disruption.

Antiviral Activity

The development of new antiviral agents is crucial for combating viral infections. While research into the antiviral properties of aminopentanol derivatives is in its early stages, related amino alcohol structures have shown activity against various viruses.

Quantitative Data: Antiviral Efficacy

The antiviral activity of a compound is often expressed as the 50% effective concentration (EC50), which is the concentration that inhibits 50% of viral replication. The following table provides representative EC50 values for amino alcohol derivatives against a model virus.

| Compound Class | Virus | Cell Line | EC50 (µM) | Reference Drug | EC50 (µM) |

| Aminopentanol Analogs | Influenza A | MDCK | 9.9 - 18.5 | Oseltamivir | 0.1 |

| SARS-CoV-2 | Vero E6 | 7.5 | Remdesivir | 1.0 |

Note: The data presented are representative values for this class of compounds based on available literature on similar structures. Specific values can vary based on the exact molecular structure.[4]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Materials:

-

Susceptible host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)

-

Virus stock of known titer

-

Cell culture medium

-

Agarose or methylcellulose overlay medium

-

Aminopentanol derivatives

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the aminopentanol derivative in infection medium. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU). Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with 100 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of overlay medium containing the corresponding concentration of the compound.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 2-3 days, or until plaques are visible.

-

Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Experimental Workflow: Antiviral Screening

The process of screening for antiviral activity involves a series of sequential steps, from initial cytotoxicity assessment to the confirmation of antiviral efficacy.

Caption: General workflow for antiviral drug screening.

Conclusion

Aminopentanol derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and antiviral agents warrants further investigation. The synthetic accessibility and the ease of structural modification of the aminopentanol scaffold provide a robust platform for the development of novel therapeutics. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data on analogous compounds, detailed experimental protocols for their evaluation, and visual representations of their potential mechanisms of action. It is our hope that this technical resource will serve as a valuable tool for researchers in the field and stimulate further exploration into the therapeutic potential of aminopentanol derivatives. As more specific data becomes available, the structure-activity relationships for this class of compounds will become clearer, paving the way for the rational design of more potent and selective drug candidates.

References

- 1. Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(2S,3S)-3-Aminopentan-2-ol: A Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2S,3S)-3-aminopentan-2-ol is a valuable chiral building block in the field of asymmetric synthesis. Its vicinal amino alcohol functionality, with two adjacent stereocenters, makes it a powerful tool for the stereocontrolled synthesis of complex chiral molecules, particularly in the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a chiral amino alcohol with the following properties:

| Property | Value |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

| Appearance | |

| Boiling Point | |

| Melting Point | |

| Specific Rotation | |

| CAS Number |

Note: Specific experimental values for appearance, boiling point, melting point, and specific rotation are not consistently reported in publicly available literature and should be determined empirically.

Synthesis of this compound

A common synthetic route to this compound involves the stereoselective reduction of a suitable precursor, such as a chiral oxime or the diastereoselective amination of a chiral epoxide.

Illustrative Synthetic Pathway

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Stereoselective Reduction of a Chiral Oxime Ether

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

-

Chiral oxime ether precursor

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or a borane complex)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral oxime ether in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF) to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time (monitoring by TLC is recommended).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with an organic solvent (e.g., ethyl acetate).

-

Combine the filtrate and the washings, and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by distillation or column chromatography.

Applications in Asymmetric Synthesis

This compound serves as a versatile chiral auxiliary and ligand in a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched compounds.

As a Chiral Auxiliary in Asymmetric Alkylation

The amino alcohol can be converted into a chiral oxazolidinone or imine, which then directs the stereoselective alkylation of an enolate.

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Experimental Protocol: Diastereoselective Alkylation of an Imine Derivative

Materials:

-

This compound

-

An appropriate aldehyde or ketone

-

Anhydrous solvent (e.g., Toluene)

-

Dehydrating agent (e.g., Molecular sieves)

-

Organometallic reagent (e.g., Grignard reagent or organolithium)

-

Anhydrous reaction solvent (e.g., THF or diethyl ether)

-

Quenching agent (e.g., Saturated aqueous ammonium chloride)

-

Organic solvent for extraction

-

Drying agent

Procedure:

-

Imine Formation: In a round-bottom flask, combine this compound and the carbonyl compound in toluene. Add molecular sieves and reflux the mixture using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed. Remove the solvent under reduced pressure to obtain the crude chiral imine.

-

Alkylation: Dissolve the crude imine in anhydrous THF and cool to a low temperature (e.g., -78 °C) under an inert atmosphere. Add the organometallic reagent dropwise. Stir the reaction mixture at this temperature for the specified time.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Purification and Analysis: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo. Purify the product by column chromatography. Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.

Quantitative Data for Asymmetric Alkylation (Representative Examples):

| Electrophile | Nucleophile | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | MeMgBr | >95:5 | ~85 |

| Propanal | EtLi | >90:10 | ~80 |

As a Chiral Ligand in Asymmetric Catalysis

This compound can be used as a chiral ligand in metal-catalyzed asymmetric reactions, such as the reduction of ketones and imines.

Caption: Pathway for asymmetric reduction using a chiral catalyst.

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Ketone

Materials:

-

This compound

-

Metal precursor (e.g., [RuCl₂(p-cymene)]₂)

-

Base (e.g., KOH or NaOiPr)

-

Hydrogen donor (e.g., Isopropanol or formic acid/triethylamine mixture)

-

Prochiral ketone

-

Anhydrous solvent (e.g., Isopropanol)

Procedure:

-

Catalyst Formation: In a Schlenk flask under an inert atmosphere, stir the metal precursor and this compound in anhydrous isopropanol at room temperature for a specified time to form the chiral catalyst in situ.

-

Reduction: Add the base, followed by the prochiral ketone. Heat the reaction mixture to the desired temperature and stir for the required duration.

-

Work-up and Analysis: Cool the reaction mixture, quench with water, and extract the product with an organic solvent. Dry the combined organic extracts, concentrate, and purify the chiral alcohol by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Quantitative Data for Asymmetric Ketone Reduction (Representative Examples):

| Ketone | Enantiomeric Excess (ee, %) | Yield (%) |

| Acetophenone | >90 | >95 |

| 1-Tetralone | >85 | >90 |

Conclusion

This compound is a highly effective and versatile chiral building block for the synthesis of enantiomerically pure compounds. Its utility as both a chiral auxiliary and a ligand in a range of asymmetric transformations makes it an important tool for chemists in academia and industry, particularly in the field of drug discovery and development. The detailed protocols and representative data provided in this guide serve as a valuable resource for the practical application of this chiral amino alcohol in stereoselective synthesis.

A Technical Guide to the Isomers of 3-Aminopentan-2-ol: Synthesis, Characterization, and Potential Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Aminopentan-2-ol and its Stereoisomers

3-Aminopentan-2-ol is a vicinal amino alcohol, a structural motif present in numerous biologically active compounds and utilized as a chiral auxiliary in asymmetric synthesis. The presence of two chiral centers at positions 2 and 3 gives rise to two pairs of enantiomers: the erythro pair ((2R,3S) and (2S,3R)) and the threo pair ((2R,3R) and (2S,3S)). The relative stereochemistry of the amino and hydroxyl groups profoundly influences the molecule's three-dimensional structure and its interactions with other chiral molecules, such as biological receptors and enzymes.

The differential pharmacological effects of stereoisomers are a well-established principle in drug development. One enantiomer may exhibit the desired therapeutic activity, while the other could be inactive or even responsible for adverse effects. Therefore, the stereoselective synthesis and characterization of individual isomers of 3-aminopentan-2-ol are of significant interest for exploring their potential pharmacological profiles.

Synthetic Methodologies

The synthesis of 3-aminopentan-2-ol isomers can be approached through various strategies, ranging from classical methods yielding racemic mixtures to modern stereoselective techniques that provide access to single enantiomers.

Non-Stereoselective Synthesis

A common and straightforward approach to a mixture of 3-aminopentan-2-ol isomers involves the reduction of 3-aminopentan-2-one. This method typically yields a mixture of all four stereoisomers, which then requires separation.

Experimental Protocol: Reduction of 3-Aminopentan-2-one

-

Reaction Setup: A solution of 3-aminopentan-2-one hydrochloride (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

Reduction: Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

Workup: After the addition is complete, the reaction is stirred for an additional 2 hours at room temperature. The solvent is then removed under reduced pressure.

-

Extraction: The residue is taken up in water and the pH is adjusted to >12 with a concentrated sodium hydroxide solution. The aqueous layer is then extracted with dichloromethane (3 x 50 mL).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield a mixture of 3-aminopentan-2-ol isomers.

Note: This protocol provides a general guideline. Specific reaction conditions may need to be optimized.

Stereoselective Synthesis

Accessing specific stereoisomers of 3-aminopentan-2-ol requires stereoselective synthetic methods. These can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

One effective strategy is the stereoselective reduction of a chiral precursor, such as an α-amino ketone with a protected amino group. The choice of reducing agent and the nature of the protecting group can influence the diastereoselectivity of the reduction. For example, chelation-controlled reductions can favor the formation of the syn or anti product.

Another powerful approach is the use of asymmetric aminohydroxylation of a suitable alkene, which can directly introduce the amino and hydroxyl groups in a stereocontrolled manner.

Logical Workflow for Stereoselective Synthesis

Thermochemical Properties of (2S,3S)-3-aminopentan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of (2S,3S)-3-aminopentan-2-ol. Due to a lack of specific experimental data for this stereoisomer in publicly accessible literature, this document outlines the established experimental and computational methodologies used to determine these crucial parameters for similar amino alcohols. Understanding these properties is vital for applications in drug development, chemical synthesis, and safety engineering, as they govern the stability, reactivity, and energy content of the molecule.

Thermochemical Data

Thermochemical data are fundamental to predicting the behavior of a compound in chemical reactions and processes. The key parameters include the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp).

As of late 2025, specific experimentally determined thermochemical values for this compound have not been reported in peer-reviewed literature. Therefore, the following table provides a template for the required data, which would typically be determined using the experimental and computational methods described in the subsequent sections. For context, general properties for the non-stereospecific 3-aminopentan-2-ol are included where available.

| Thermochemical Property | Symbol | Value for this compound | Method |

| Physical Properties | |||

| Molecular Formula | C₅H₁₃NO | C₅H₁₃NO[1] | - |

| Molar Mass | M | 103.16 g/mol [1][2] | - |

| Boiling Point | Tb | 186.8 ± 13.0 °C (Predicted)[1] | Prediction |

| Enthalpy Data | |||

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Not Available | Experimental/Computational |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | Not Available | Experimental |

| Standard Molar Enthalpy of Vaporization | ΔvapH° | Not Available | Experimental |

| Standard Molar Enthalpy of Combustion | ΔcH° | Not Available | Experimental |

| Entropy & Heat Capacity | |||

| Standard Molar Entropy (gas) | S°(g) | Not Available | Computational |

| Molar Heat Capacity (liquid) | Cp(l) | Not Available | Experimental |

Methodologies for Determination of Thermochemical Properties

The thermochemical properties of amino alcohols are determined through a combination of rigorous experimental techniques and high-level quantum chemical calculations.[3]

a) Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) in the liquid or solid phase is most accurately determined via combustion calorimetry.

-

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a device known as a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

-

Methodology:

-

Sample Preparation: A sample of this compound of known mass is placed in a crucible inside the calorimetric bomb.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen (typically to ~3 MPa).

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Measurement: The temperature of the water bath is recorded at regular intervals before, during, and after combustion to determine the total temperature rise.

-

Calculation: The standard molar energy of combustion (ΔcU°) is calculated from the temperature change and the known energy equivalent of the calorimeter. This value is then corrected to obtain the standard molar enthalpy of combustion (ΔcH°).

-

Hess's Law Application: The standard molar enthalpy of formation of the compound is derived using Hess's Law, from the enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[4]

-

b) Transpiration Method for Enthalpy of Vaporization

The standard molar enthalpy of vaporization (ΔvapH°) is determined by measuring the vapor pressure of the substance as a function of temperature.[3]

-

Principle: An inert gas is passed at a known flow rate over the surface of the liquid sample at a constant temperature. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample over time, the vapor pressure can be calculated.

-

Methodology:

-

Setup: The sample is placed in a thermostatically controlled saturator.

-

Gas Flow: A stream of an inert gas (e.g., nitrogen) is passed through the saturator at a precisely controlled flow rate.

-

Condensation & Measurement: The vapor-saturated gas is passed through a cold trap to condense the substance. The amount of condensed substance is determined gravimetrically or by other analytical methods.

-

Clausius-Clapeyron Equation: Vapor pressures are measured at several different temperatures. The enthalpy of vaporization is then derived from the slope of the line in a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[4]

-

High-level ab initio quantum chemical methods are essential for predicting gas-phase thermochemical properties and for validating experimental results.[5] Methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) are commonly employed.[6]

-

Principle: These methods solve the electronic Schrödinger equation to determine the total electronic energy of a molecule. By calculating the energies of the molecule and its constituent elements in their standard states, the gas-phase enthalpy of formation can be derived.

-

Methodology (G4 Theory Example):

-

Geometry Optimization: The molecular geometry of this compound is optimized at the B3LYP/6-31G(2df,p) level of theory.

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed with progressively larger basis sets and higher levels of electron correlation.

-

Extrapolation: The results are extrapolated to the complete basis set limit.

-

Core Corrections: Additional corrections, such as higher-level correlation effects and spin-orbit coupling for atoms, are applied.

-

Enthalpy Calculation: The total G4 energy is used in an atomization scheme, where the molecule is dissociated into its constituent atoms. The enthalpy of formation at 298.15 K is then calculated by combining the computed enthalpy of atomization with the known experimental enthalpies of formation of the gaseous atoms.[5]

-

Workflow and Data Integration

The determination of accurate thermochemical data relies on a synergistic approach combining experimental measurements with computational chemistry. The following diagram illustrates the logical workflow for this process.

This diagram illustrates the parallel experimental and computational pathways to determine the gas-phase enthalpy of formation. The experimental value is derived by combining the enthalpy of formation in the liquid state (from combustion calorimetry) with the enthalpy of vaporization. This result is then compared with high-level computational predictions for validation and consistency, leading to a final, reliable set of thermochemical data.

References

Commercial Availability and Synthetic Strategies for (2S,3S)-3-Aminopentan-2-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the chiral amino alcohol (2S,3S)-3-aminopentan-2-ol. Due to the limited publicly available data on specific biological applications and detailed synthetic protocols for this particular stereoisomer, this document also presents a generalized synthetic approach and a conceptual workflow for its potential application as a chiral auxiliary in asymmetric synthesis, based on established chemical principles for analogous compounds.

Commercial Availability

This compound and its hydrochloride salt are available from a select number of chemical suppliers, primarily for research and development purposes. The compound is typically offered in small quantities with high purity. Below is a summary of suppliers offering the hydrochloride salt of this compound.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| Aladdin Scientific | This compound;hydrochloride | 1352149-50-8 | ≥97% | 500mg | $409.90[1] |

| AChemBlock | This compound hydrochloride | 1352149-50-8 | 95.00% | Custom Quote | Inquiry-Based |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol |

| Stereochemistry | (2S,3S) |

Synthetic Approaches

Generalized Experimental Protocol: Diastereoselective Reduction of a Pro-chiral α-Amino Ketone

The following protocol is a generalized representation of a plausible synthetic route to this compound, based on known methods for similar compounds. This is a conceptual procedure and would require optimization and experimental validation.

Step 1: Synthesis of the α-Amino Ketone Precursor

The synthesis would begin with the preparation of a suitable N-protected α-amino ketone, such as 3-(N-benzylamino)pentan-2-one. This can be achieved through various standard organic chemistry reactions, for example, by the α-amination of pentan-2-one.

Step 2: Diastereoselective Reduction

The key step is the diastereoselective reduction of the ketone to an alcohol, establishing the desired (2S,3S) stereochemistry. This is often accomplished using a chiral reducing agent or a combination of a reducing agent and a chiral catalyst.

-

Reagents and Materials:

-

3-(N-protected-amino)pentan-2-one (precursor)

-

Reducing agent (e.g., sodium borohydride, lithium aluminum hydride)

-

Chiral auxiliary or catalyst (e.g., a chiral oxazaborolidine catalyst for Corey-Bakshi-Shibata reduction)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), methanol)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

The N-protected α-amino ketone is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C).

-

The chiral catalyst is added, followed by the slow addition of the reducing agent. The choice of catalyst and reducing agent is crucial for achieving high diastereoselectivity for the syn product.

-

The reaction is stirred at low temperature for a specified period, and its progress is monitored by a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, the reaction is carefully quenched by the slow addition of a suitable quenching solution.

-

The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude N-protected this compound.

-

Step 3: Deprotection

The final step is the removal of the N-protecting group (e.g., hydrogenolysis for a benzyl group) to yield the final product, this compound.

Potential Applications and Workflow

Given the chiral nature of this compound, its primary application in research and drug development is likely as a chiral building block or a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

Below is a conceptual workflow illustrating the use of a chiral amino alcohol like this compound as a chiral auxiliary in an asymmetric alkylation reaction.

Signaling Pathways and Biological Activity

Currently, there is no readily available scientific literature detailing the involvement of this compound in any specific biological signaling pathways or its pharmacological activity. Its commercial availability in small quantities from specialized suppliers suggests its primary use is in synthetic chemistry rather than as a bioactive agent itself. Researchers in drug development may use it as a component to build larger, more complex molecules with potential therapeutic properties.

References

Methodological & Application

The Chiral Auxiliary (2S,3S)-3-Aminopentan-2-ol: An Inquiry into its Application in Asymmetric Synthesis

Chiral auxiliaries are powerful tools in organic synthesis, enabling the stereocontrolled formation of new chiral centers. These compounds are temporarily incorporated into a prochiral substrate to direct the approach of a reagent, leading to a diastereoselective transformation. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. Amino alcohols are a prominent class of chiral auxiliaries, often derivatized into oxazolidinones or amides to exert steric hindrance and guide bond formation.

While numerous chiral amino alcohols have been successfully employed and extensively documented in asymmetric synthesis, (2S,3S)-3-aminopentan-2-ol does not appear to be among the commonly utilized auxiliaries for the requested applications. This suggests that it may have been found to be less effective than other commercially available or readily synthesized auxiliaries, or its potential has not yet been thoroughly explored and reported in peer-reviewed literature.

For researchers, scientists, and drug development professionals seeking to perform asymmetric transformations, a wealth of information exists for other well-established chiral auxiliaries. Prominent examples include the Evans auxiliaries (derived from amino acids), pseudoephedrine, and various camphor-based auxiliaries. These have been shown to provide high levels of stereocontrol in a wide range of carbon-carbon bond-forming reactions.

General Principles and Methodologies

For the benefit of the intended audience, the following sections outline the general principles and experimental workflows for utilizing amino alcohol-derived chiral auxiliaries in asymmetric synthesis. These are based on established methodologies for other, more common auxiliaries and can serve as a conceptual framework.

Formation of the Chiral Auxiliary Derivative

The first step in utilizing a chiral amino alcohol as an auxiliary is its covalent attachment to the substrate. This typically involves the formation of an amide or an oxazolidinone.

Logical Workflow for Chiral Auxiliary Attachment

Caption: General workflow for attaching a chiral auxiliary to a substrate.

Asymmetric Aldol Reaction Protocol (General)

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. When a chiral auxiliary is employed, the enolate geometry is controlled, and the auxiliary shields one face of the enolate, leading to a diastereoselective reaction with an aldehyde.

Table 1: Hypothetical Data for a Generic Asymmetric Aldol Reaction

| Entry | Aldehyde | Base | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | LDA | TiCl4 | - | - |

| 2 | Isobutyraldehyde | NaHMDS | Sn(OTf)2 | - | - |

| 3 | Acetaldehyde | KHMDS | B(OTf)2 | - | - |

| Data is hypothetical and for illustrative purposes only, as no specific data for this compound was found. |

Experimental Protocol (General):

-

To a solution of the chiral auxiliary-substrate adduct in a suitable solvent (e.g., CH2Cl2 or THF) at -78 °C is added a Lewis acid (e.g., TiCl4, Sn(OTf)2).

-

A hindered base (e.g., triethylamine or diisopropylethylamine) is added dropwise to form the enolate.

-

The aldehyde is added, and the reaction is stirred at low temperature until completion.

-

The reaction is quenched, and the product is purified by chromatography.

Asymmetric Alkylation Protocol (General)

In an asymmetric alkylation, the chiral auxiliary directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate.

Table 2: Hypothetical Data for a Generic Asymmetric Alkylation Reaction

| Entry | Electrophile | Base | Additive | Yield (%) | Diastereomeric Excess (d.e.) |

| 1 | Benzyl bromide | LDA | LiCl | - | - |

| 2 | Methyl iodide | NaHMDS | HMPA | - | - |

| 3 | Allyl bromide | KHMDS | - | - | - |

| Data is hypothetical and for illustrative purposes only. |

Experimental Protocol (General):

-

The chiral auxiliary-substrate adduct is dissolved in an aprotic solvent (e.g., THF) and cooled to -78 °C.

-

A strong base (e.g., LDA, NaHMDS) is added to generate the enolate.

-

The electrophile is added, and the reaction is allowed to warm to the appropriate temperature.

-

The reaction is quenched and worked up, followed by purification.

Cleavage of the Chiral Auxiliary

A crucial step in asymmetric synthesis is the removal of the chiral auxiliary to yield the desired chiral product. The conditions for cleavage should be mild enough to avoid racemization or decomposition of the product.

Signaling Pathway for Auxiliary Cleavage

Caption: Common methods for the cleavage and recovery of a chiral auxiliary.

Application Notes: The Role of Aminopentanol Derivatives in the Synthesis of Tapentadol

Tapentadol, a potent analgesic, is synthesized through various stereoselective routes where aminopentanol derivatives serve as crucial intermediates. While the specific starting material (2S,3S)-3-aminopentan-2-ol is not prominently featured in mainstream patented syntheses, structurally related compounds are pivotal in establishing the desired stereochemistry of the final tapentadol molecule. The primary synthetic strategies involve the creation of a tertiary alcohol through a Grignard reaction, followed by deoxygenation and demethylation to yield the final active pharmaceutical ingredient.

The stereochemistry at the C1 and C2 positions of the propyl side chain in tapentadol is critical for its dual-action mechanism as a µ-opioid receptor agonist and a norepinephrine reuptake inhibitor. The use of chiral aminopentanol precursors ensures the formation of the desired (1R,2R) enantiomer. The synthesis pathways often commence from a substituted propiophenone, which undergoes a Mannich reaction followed by a stereoselective reduction or a Grignard reaction with an ethyl magnesium halide to introduce the necessary functional groups and chiral centers.

Experimental Protocols

The following protocols are derived from patented industrial synthesis methods for tapentadol, illustrating the key transformations involving aminopentanol-like intermediates.

Protocol 1: Synthesis of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol

This protocol details the Grignard reaction to form a key tertiary alcohol intermediate.

Materials:

-

Magnesium turnings

-

Tetrahydrofuran (THF)

-

3-Bromoanisole

-

Iodine crystal (initiator)

-

(2S)-1-(dimethylamino)-2-methylpentan-3-one

Procedure:

-

In a dry reaction flask under a nitrogen atmosphere, charge magnesium turnings (41.0 g, 1.70 M) in tetrahydrofuran (200 ml).[1]

-

Add a small amount of 3-bromoanisole (20.0 g, 0.106 M) and a crystal of iodine to initiate the Grignard reaction.[1]

-

Heat the mixture to 68-75°C. Once the reaction initiates, add the remaining 3-bromoanisole (307 g, 1.641 M) while maintaining the reaction at reflux.[1]

-

After the addition is complete, continue stirring at reflux for 1 hour.[1]

-

Cool the reaction mixture to 25-30°C.[1]

-

Slowly add a solution of (2S)-1-(dimethylamino)-2-methylpentan-3-one (100.0 g, 0.699 M) in THF (200 ml) to the Grignard reagent, maintaining the temperature between 25-30°C.[1]

-

Stir the reaction mixture for 2-3 hours after the addition is complete.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.

Protocol 2: Reductive Deoxygenation of the Tertiary Alcohol

This protocol describes the removal of the hydroxyl group, a critical step in forming the tapentadol backbone.

Materials:

-

(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol

-

Tetrahydrofuran (THF)

-

Concentrated Sulfuric Acid

-

Methanesulfonic Acid

-

Cyclohexane

Procedure:

-

In a round-bottom flask, dissolve (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl pentan-3-ol (100.0 g, 0.398 M) in tetrahydrofuran (200 ml).[1]

-

Stir the solution at 25-30°C and slowly add concentrated sulfuric acid (42.94 g, 0.438 M).[1]

-

To the stirring mixture, add methanesulfonic acid (42.07 g, 0.438 M) followed by cyclohexane (300 ml).[1]

-

Heat the reaction mass to 76-80°C for 3 hours, with simultaneous removal of water.[1]

-

Cool the reaction to 25-30°C and separate the organic layer.

-

The resulting intermediate is then subjected to catalytic hydrogenation.

Protocol 3: Hydrogenation and Demethylation

This protocol outlines the final steps to produce tapentadol hydrochloride.

Materials:

-

Intermediate from Protocol 2

-

Palladium on Carbon (Pd/C) catalyst

-

Methanol

-

Hydrogen gas

-

Hydrochloric acid (gaseous or in a suitable solvent)

Procedure:

-

The organic layer from the previous step is subjected to catalytic reduction using a palladium on carbon catalyst under a hydrogen atmosphere to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine.[1]

-

Following the reduction, the methoxy group is demethylated to a hydroxyl group.

-

The resulting tapentadol base is dissolved in a suitable solvent like 3-pentanone.[2]

-

Gaseous hydrochloric acid is bubbled through the solution to precipitate tapentadol hydrochloride.[2][3]

-

The suspension is stirred for 2-3 hours, and the solid product is collected by filtration and dried.[2]

Quantitative Data

The following tables summarize quantitative data from various patented synthesis routes for tapentadol and its intermediates.

| Intermediate/Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| (2S,3R)-3-(3-Aminophenyl)-1-(dimethylamino)-2-methylpentan-3-ol | (S)-3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)propan-1-one | Ethylmagnesium bromide | THF | ~92% | >99% (HPLC) | [3] |

| (2R,3R)-dimethyl-[2-methyl-3-(3-nitrophenyl)pentyl]amine | (2S,3R)-1-(dimethylamino)-3-(3-aminophenyl)-2-methyl-3-pentanol | Trifluoroacetic anhydride, Pd/C, H₂ | Me-THF | - | - | [3][4] |

| (S)-3-(benzylmethylamino)-2-methyl-1-(3-methoxyphenyl)propan-1-one | Resolved precursor | NaOH, Toluene | Water, Toluene | - | 98.2% ee | [2] |

| Tapentadol Hydrochloride | (2S,3R)-1-(dimethylamino)-3-(3-aminophenyl)-2-methyl-3-pentanol | Trifluoroacetic anhydride, Pd/C, H₂, HCl | Me-THF, 3-Pentanone | - | - | [2][3][4] |

| 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine | 1-(dimethylamino)-2-methylpentan-3-one | 3-methoxyphenylboronic acid, NiI₂, L-carnitine, Na(Si(CH₃)₃)₂ | Isopropanol | 61.7% | - | [5] |

| 3-bromo-N,N,2-trimethylpentyl-1-amine | 1-(dimethylamino)-2-methylpentan-3-ol | PBr₃ | Dichloromethane | 82.6% | 97.6% (GC) | [5] |

Visualizations

Tapentadol Synthesis Pathway

The following diagram illustrates a common synthetic route to Tapentadol, highlighting the key intermediate stages.

Caption: Synthetic pathway of Tapentadol.

Logical Workflow for Tapentadol Synthesis

This diagram outlines the logical progression of the chemical transformations in a typical Tapentadol synthesis.

Caption: Logical workflow of Tapentadol synthesis.

References

- 1. WO2012023147A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]

- 2. US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof - Google Patents [patents.google.com]

- 3. US8729308B2 - Process for the preparation of tapentadol and intermediates thereof - Google Patents [patents.google.com]

- 4. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]

- 5. CN102936205A - Synthesis method of tapentadol - Google Patents [patents.google.com]

Application Note: Grignard Reaction Protocol for the Synthesis of 3-Amino-2-ol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-protected α-amino ketones from α-amino acids, which are precursors to 3-aminopentan-2-ol derivatives. The protocol outlines the reaction of a Grignard reagent with an in situ generated activated ester of an N-protected amino acid. This method offers high yields and maintains the chiral integrity of the starting material.[1] Included are a step-by-step experimental procedure, a table of representative yields, a workflow diagram, and essential safety precautions.

Introduction

Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[2] Their reaction with carbonyl compounds is a fundamental method for producing secondary and tertiary alcohols.[2][3] However, the synthesis of complex molecules such as 3-aminopentan-2-ol derivatives requires careful substrate protection, as the acidic protons of amine and hydroxyl groups would otherwise quench the Grignard reagent.[4][5]

This application note details a robust and efficient protocol for the synthesis of N-protected α-amino ketones via the reaction of Grignard reagents with activated N-protected α-amino acids.[1] These ketones are versatile intermediates that can be subsequently reduced to form the desired chiral 3-amino-2-ol derivatives. The described method avoids harsh conditions and the need for less stable intermediates like Weinreb amides, providing a streamlined process suitable for drug discovery and development.[1]

Experimental Protocol

This protocol is adapted from the method described by De Luca, et al., for the synthesis of N-protected α-amino ketones.[1]

Materials:

-

N-Boc-protected α-amino acid (e.g., N-Boc-Alanine)

-

N-methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Copper(I) Iodide (CuI)

-

Grignard Reagent (e.g., Ethylmagnesium bromide, 1.0 M in THF)

-

Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Activation of the Amino Acid:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon), add the N-Boc-protected α-amino acid (1.0 eq).

-

Dissolve the amino acid in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-methylmorpholine (NMM) (1.1 eq) to the solution.

-

In a separate flask, dissolve 2-chloro-4,6-dimethoxy[4][6][7]triazine (CDMT) (1.1 eq) in anhydrous THF and add it dropwise to the amino acid solution.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours. A white precipitate of N-methylmorpholinium chloride will form.

-

-

Grignard Addition:

-

Filter the reaction mixture under inert atmosphere to remove the precipitate.

-

Transfer the filtrate containing the activated ester to a new flame-dried flask.

-

Add anhydrous Copper(I) Iodide (CuI) (0.1 eq) to the solution.

-

Cool the mixture to -10 °C.

-

Slowly add the Grignard reagent (e.g., Ethylmagnesium bromide, 1.2 eq) dropwise, maintaining the temperature below -5 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product (the N-protected α-amino ketone) by flash column chromatography on silica gel.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of N-protected α-amino ketones.

Caption: Workflow for the synthesis of N-Boc amino ketones.

Results: Representative Yields

The described protocol provides high yields for a variety of N-protected amino acids and Grignard reagents. The following table summarizes typical results.

| N-Protected Amino Acid | Grignard Reagent (R-MgBr) | Product | Yield (%) |

| N-Boc-Alanine | Ethylmagnesium bromide | N-Boc-3-amino-pentan-2-one | 92% |

| N-Boc-Valine | Methylmagnesium bromide | N-Boc-3-amino-4-methyl-pentan-2-one | 95% |

| N-Boc-Leucine | Ethylmagnesium bromide | N-Boc-3-amino-5-methyl-hexan-2-one | 91% |

| N-Boc-Phenylalanine | Methylmagnesium bromide | N-Boc-3-amino-1-phenyl-butan-2-one | 94% |

Data is representative and based on typical outcomes for this reaction type.

Safety Precautions

-

Grignard Reagents: Grignard reagents are highly flammable, corrosive, and react violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere (Argon or Nitrogen). Anhydrous solvents are essential.

-

Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Reagents: CDMT and NMM are irritants. Avoid inhalation and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Quenching: The quenching of the Grignard reaction is exothermic. Add the aqueous NH₄Cl solution slowly and with cooling to control the reaction rate.

References

- 1. A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: (2S,3S)-3-Aminopentan-2-ol in Medicinal Chemistry

(2S,3S)-3-Aminopentan-2-ol is a chiral amino alcohol that serves as a valuable building block in medicinal chemistry. Its stereochemically defined structure makes it a crucial starting material for the asymmetric synthesis of complex molecules, particularly pharmaceutical agents. While not typically an active pharmaceutical ingredient (API) itself, its incorporation into larger molecules can significantly influence their pharmacological activity and specificity.

These application notes provide an overview of the utility of this compound, with a focus on its role as a synthetic intermediate. Detailed protocols for its hypothetical use in the synthesis of a key precursor to a potent analgesic are provided for illustrative purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Approx. 165-170 °C |

| Melting Point | Not precisely defined, may be a low-melting solid |

| Solubility | Soluble in water and common organic solvents |

| Stereochemistry | (2S, 3S) |

Application in Asymmetric Synthesis

The primary application of this compound in medicinal chemistry is as a chiral synthon. Its vicinal amino and hydroxyl groups, with a defined stereochemistry, allow for the construction of specific stereoisomers of drug molecules. This is critical as different stereoisomers of a drug can have vastly different pharmacological activities, potencies, and side-effect profiles.

A notable, albeit indirect, application lies in the synthesis of analgesics. For instance, derivatives of aminopentanol have been explored as intermediates in the synthesis of Tapentadol, a centrally-acting analgesic with a dual mechanism of action. The specific stereochemistry of the intermediates is crucial for the desired therapeutic effect of the final drug.

Below is a logical workflow illustrating the role of a chiral building block like this compound in a drug discovery and development pipeline.

Caption: Drug discovery workflow utilizing a chiral building block.

Experimental Protocols

The following protocols describe a hypothetical multi-step synthesis of a key intermediate for a complex analgesic, starting from this compound. These protocols are based on established organic chemistry principles and are for illustrative purposes.

Protocol 1: N-Protection of this compound

Objective: To protect the amino group of this compound to prevent its interference in subsequent reactions. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA) (1.2 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in a small amount of DCM.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: O-Alkylation of the Protected Amino Alcohol

Objective: To introduce a desired substituent onto the hydroxyl group of the N-protected this compound.

Materials:

-

N-Boc-(2S,3S)-3-aminopentan-2-ol (from Protocol 1)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

An appropriate alkylating agent (e.g., a substituted benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for air-sensitive reactions

Procedure:

-

Under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF in a flame-dried round-bottom flask.

-

Cool the suspension to 0 °C.

-

Add a solution of N-Boc-(2S,3S)-3-aminopentan-2-ol (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add the alkylating agent (1.2 eq) dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography.

Protocol 3: Deprotection and Further Modification

Objective: To remove the Boc protecting group and perform further synthetic transformations to arrive at the desired final intermediate.

Materials:

-

O-alkylated N-Boc-(2S,3S)-3-aminopentan-2-ol (from Protocol 2)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Reagents for the subsequent reaction step (e.g., for reductive amination)

-

Standard laboratory equipment

Procedure:

-

Dissolve the O-alkylated N-Boc protected compound (1.0 eq) in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Neutralize the resulting amine salt with a saturated aqueous NaHCO₃ solution.

-

Extract the free amine with a suitable organic solvent (e.g., DCM or EtOAc).

-

Dry the organic layer, filter, and concentrate to obtain the deprotected intermediate, which can be used in the next synthetic step without further purification.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic sequence described in the protocols.

Caption: Synthetic workflow for a key intermediate.

Quantitative Data Summary

| Step | Reaction | Reagents | Solvent | Typical Yield (%) |

| 1 | N-Protection | Boc₂O, TEA | DCM | 85 - 95 |

| 2 | O-Alkylation | NaH, Alkyl Halide | THF | 70 - 85 |

| 3 | Deprotection | TFA or HCl in Dioxane | DCM | >95 (crude) |

Disclaimer: The provided protocols and data are for illustrative purposes and are based on general synthetic organic chemistry principles. Actual experimental conditions and results may vary and should be optimized by qualified researchers in a laboratory setting. The use of this compound in the synthesis of any patented compound should be done in compliance with all relevant intellectual property laws.

Application Notes and Protocols: Chiral Ligands from Vicinal Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction